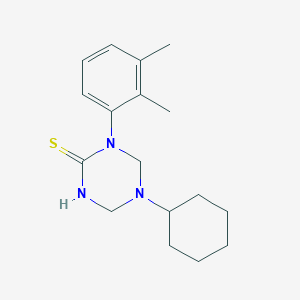![molecular formula C18H20N2O2S B5703606 4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)
4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTC-209 and has been studied extensively for its potential as an anti-cancer agent.
Mécanisme D'action
PTC-209 works by inhibiting the activity of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. BMI-1 is overexpressed in various types of cancer and is associated with poor prognosis. By inhibiting the activity of BMI-1, PTC-209 reduces the self-renewal capacity of cancer stem cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
PTC-209 has been shown to have minimal toxicity in normal cells and tissues. It selectively targets cancer stem cells, leaving normal cells unaffected. PTC-209 has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PTC-209 is its specificity for cancer stem cells. This makes it a potential therapeutic agent for cancer treatment, as it targets the cells responsible for tumor growth and recurrence. However, PTC-209 has limitations in terms of its bioavailability and solubility, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on PTC-209. One potential area of research is the development of more potent and selective BMI-1 inhibitors. Another area of research is the optimization of PTC-209's pharmacokinetic properties to improve its bioavailability and solubility. Additionally, PTC-209's potential as an adjuvant therapy for cancer treatment should be further explored in preclinical and clinical studies. Finally, the role of BMI-1 in other diseases, such as neurodegenerative disorders and cardiovascular disease, should be investigated.
Méthodes De Synthèse
PTC-209 is synthesized through a multi-step process that involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. The resulting compound is then reacted with 3-methoxyaniline to form 4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide. This compound is then reacted with carbon disulfide and potassium hydroxide to form PTC-209.
Applications De Recherche Scientifique
PTC-209 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. PTC-209 has been shown to reduce the number of cancer stem cells in various types of cancer, including breast cancer, prostate cancer, and glioblastoma. Additionally, PTC-209 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)13-7-9-14(10-8-13)17(21)20-18(23)19-15-5-4-6-16(11-15)22-3/h4-12H,1-3H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXGHVWFDPGHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

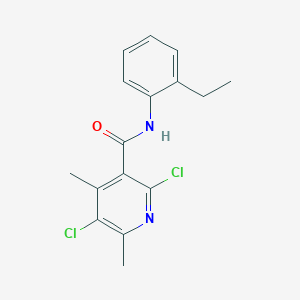
![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)
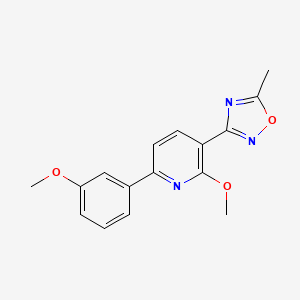
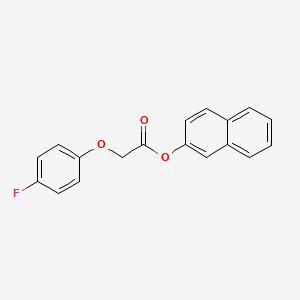
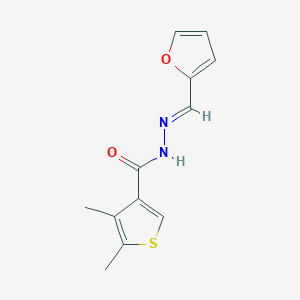

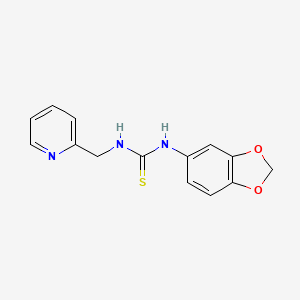
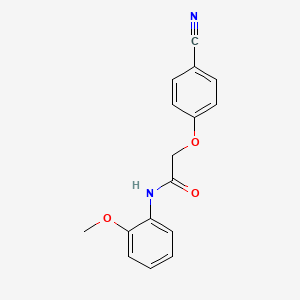
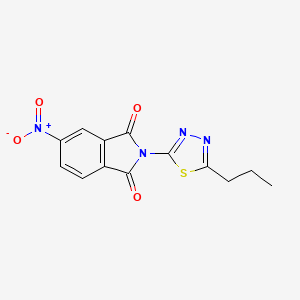
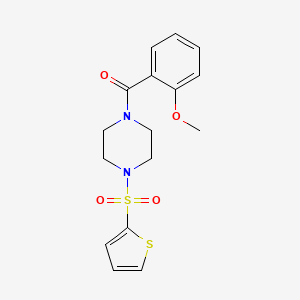
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
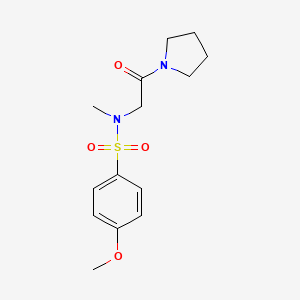
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)
